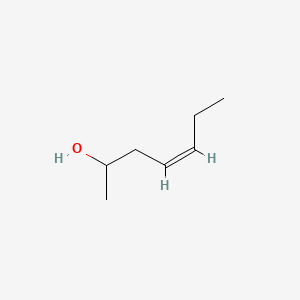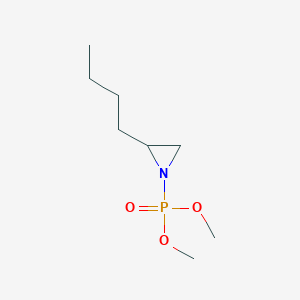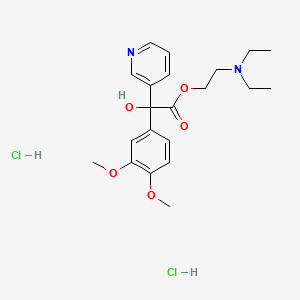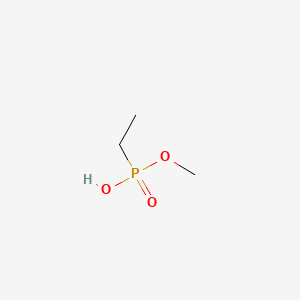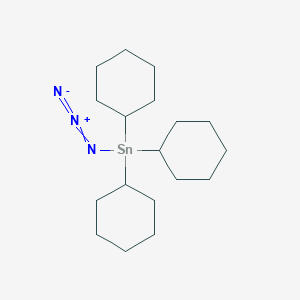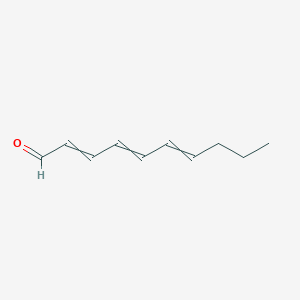
Deca-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-2,4,6-trienal is an organic compound characterized by its conjugated triene structure. It is an aldehyde with a molecular formula of C10H12O. This compound is known for its distinct aroma and is found in various natural sources, including certain plants and food products. Its unique structure and properties make it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deca-2,4,6-trienal can be synthesized through several methods. One common approach involves the biotransformation of linoleic acid using plant enzymes. This process typically involves the catalytic action of lipoxygenase (LOX) on linoleic acid in the presence of oxygen, forming 9-hydroperoxylinoleic acid, which is then transformed by hydroperoxide lyase (HPL) to produce this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through controlled biotechnological processes. These methods leverage the regio- and stereospecific reactions catalyzed by enzymes to ensure high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Deca-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction typically results in the formation of alcohols.
Substitution: This reaction can occur at the aldehyde group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Conditions vary depending on the desired product but often involve nucleophiles and catalysts.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various aldehyde derivatives.
Aplicaciones Científicas De Investigación
Deca-2,4,6-trienal has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in plant metabolism and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic properties, including its antimicrobial and antioxidant activities.
Industry: this compound is used in the flavor and fragrance industry due to its distinct aroma, contributing to the scent profiles of various products
Mecanismo De Acción
The mechanism by which deca-2,4,6-trienal exerts its effects involves its interaction with cellular components. As an aldehyde, it can form Schiff bases with amino groups in proteins, affecting their function. Additionally, its conjugated triene structure allows it to participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Nona-2,4,6-trienal: Another aldehyde with a similar structure, known for its presence in various food products and its distinct aroma.
Deca-2,4,6-trienoic acid: A conjugated fatty acid with similar structural features but different chemical properties and applications.
Uniqueness: Deca-2,4,6-trienal is unique due to its specific aroma profile and its versatile reactivity in both biological and chemical contexts. Its ability to undergo various reactions and its presence in natural sources make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
25462-05-9 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
deca-2,4,6-trienal |
InChI |
InChI=1S/C10H14O/c1-2-3-4-5-6-7-8-9-10-11/h4-10H,2-3H2,1H3 |
Clave InChI |
DJRSBBCVHHMMLH-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)

![Bis(trimethylsilyl) 2-(1-{6-[(trimethylsilyl)amino]-9H-purin-9-yl}-2-[(trimethylsilyl)oxy]ethoxy)-2-[(trimethylsilyl)oxy]propyl phosphate](/img/structure/B14688663.png)

![N,N'-[Oxybis(methylene)]diacetamide](/img/structure/B14688678.png)

